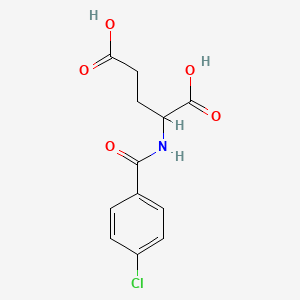

N-(4-Chlorobenzoyl)-L-glutamic acid

Description

Contextual Significance of N-Acyl Amino Acid Derivatives in Chemical and Biochemical Sciences

N-acyl amino acids are a diverse class of molecules where an acyl group is linked to the amino group of an amino acid. These compounds are of significant interest in the chemical and biochemical sciences due to their varied biological activities and applications.

N-acyl amino acids are endogenous signaling molecules that play roles in various physiological processes. nih.gov They are chemically related to endocannabinoids and are part of the broader endocannabinoidome, a complex lipid signaling system. nih.govresearchgate.net The discovery of N-arachidonoyl-ethanolamine (anandamide) as a ligand for cannabinoid receptors spurred interest in other N-acyl amides, including N-acyl amino acids. nih.govwikipedia.org These compounds are involved in cell-to-cell communication and can modulate the activity of various enzymes and receptors. wikipedia.org

The structural diversity of N-acyl amino acids, arising from the combination of different fatty acids and amino acids, leads to a wide range of physicochemical properties and biological functions. nih.gov For instance, some N-acyl amino acids with medium-chain, unsaturated fatty acyl chains can act as chemical uncouplers, stimulating mitochondrial respiration and impacting energy metabolism. wikipedia.org The study of these derivatives provides insights into metabolic pathways and has potential therapeutic applications. nih.gov

Overview of N-(4-Chlorobenzoyl)-L-Glutamic Acid in Research Contexts

This compound, with the chemical formula C12H12ClNO5, is a specific N-acyl amino acid derivative that has been a subject of scientific investigation. nih.govsimsonpharma.com Its structure consists of a 4-chlorobenzoyl group attached to the nitrogen of L-glutamic acid.

This compound is primarily recognized as a key intermediate in the synthesis of methotrexate (B535133), a widely used chemotherapeutic agent. simsonpharma.com Methotrexate is an antifolate drug that inhibits the enzyme dihydrofolate reductase, which is crucial for DNA synthesis and cell replication. The synthesis of methotrexate and related compounds often involves intermediates like this compound.

In research settings, this compound is also used for other purposes. For example, the related compound N-(4-Aminobenzoyl)-L-glutamic acid is used as a strong UV-absorbing tag for the derivatization of oligosaccharides to enhance their detection in analytical techniques like capillary zone electrophoresis. sigmaaldrich.com

Current Research Landscape and Gaps for this compound

The majority of the available research on this compound has centered on its synthesis and its role as a precursor for other molecules. Various synthetic methods have been developed to produce this compound, often starting from p-nitrobenzoic acid and L-glutamic acid. google.comgoogle.com These methods aim for high purity and yield, which are critical for its application in pharmaceutical manufacturing. google.comgoogle.com

While the synthetic aspects are well-documented, there appears to be a gap in the literature regarding the intrinsic biological activities of this compound itself. Much of the focus has been on its utility as a building block rather than its own potential pharmacological or biochemical effects.

Further research could explore:

Enzymatic Interactions: Investigating whether this compound interacts with specific enzymes beyond those involved in its synthesis or conversion to other compounds. Studies on its potential inhibitory or allosteric effects on enzymes involved in glutamine metabolism could be particularly relevant. nih.gov

Metabolic Fate: Understanding how this compound is metabolized in biological systems could reveal novel metabolic pathways or bioactive metabolites.

Biochemical Properties: A more in-depth characterization of its physicochemical properties and how they influence its behavior in biological environments could provide valuable information.

Closing these knowledge gaps would provide a more complete understanding of this compound and could potentially uncover new applications for this compound beyond its current use as a synthetic intermediate.

Structure

3D Structure

Properties

CAS No. |

57444-70-9 |

|---|---|

Molecular Formula |

C12H12ClNO5 |

Molecular Weight |

285.68 g/mol |

IUPAC Name |

(2S)-2-[(4-chlorobenzoyl)amino]pentanedioic acid |

InChI |

InChI=1S/C12H12ClNO5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m0/s1 |

InChI Key |

ZPXCXBRPCFSCHI-VIFPVBQESA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)Cl |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)Cl |

Other CAS No. |

57444-70-9 |

sequence |

E |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N 4 Chlorobenzoyl L Glutamic Acid

Established Synthetic Routes to N-(4-Chlorobenzoyl)-L-Glutamic Acid

The formation of this compound is most commonly achieved through the creation of an amide bond between the amino group of L-glutamic acid and the carboxyl group of 4-chlorobenzoic acid. This transformation is typically realized via two principal strategies: amidation reactions using activated 4-chlorobenzoyl precursors and adaptations of peptide coupling techniques.

Amidation Reactions Utilizing 4-Chlorobenzoyl Precursors

A direct and widely employed method for synthesizing this compound involves the acylation of L-glutamic acid with an activated derivative of 4-chlorobenzoic acid. The most common precursor for this reaction is 4-chlorobenzoyl chloride.

The reaction is typically carried out in a suitable solvent system, often a biphasic mixture of an organic solvent and water, in the presence of a base to neutralize the hydrogen chloride byproduct and maintain a pH conducive to the reaction. The use of sodium glutamate (B1630785), the monosodium salt of glutamic acid, is also a common practice. patsnap.comgoogle.com

A general procedure involves dissolving L-glutamic acid or its salt in an aqueous basic solution, cooling the mixture, and then adding a solution of 4-chlorobenzoyl chloride in an organic solvent, such as dichloroethane, dropwise while maintaining the pH. google.com The reaction progress can be monitored, and upon completion, the product is isolated by acidification, which causes it to precipitate out of the aqueous layer.

While 4-chlorobenzoyl chloride is a prevalent reagent, other activated forms of 4-chlorobenzoic acid, such as 4-chlorobenzoyl azide, can also be utilized, although they are less common in large-scale preparations. The fundamental principle remains the acylation of the amino group of L-glutamic acid.

Table 1: Key Reagents in Amidation Reactions

| Reagent | Role |

|---|---|

| L-Glutamic Acid/Sodium Glutamate | Amine source |

| 4-Chlorobenzoyl Chloride | Acylating agent |

| Sodium Hydroxide (B78521) | Base for pH control |

| Dichloroethane | Organic solvent |

| Hydrochloric Acid | For product precipitation |

Adaptations of Peptide Coupling Strategies

The synthesis of this compound can also be viewed as a specific instance of peptide bond formation. Consequently, a vast array of peptide coupling reagents and methodologies can be adapted for this purpose. uniurb.itresearchgate.net These methods are particularly useful for ensuring high yields and minimizing side reactions, especially when dealing with sensitive substrates.

Peptide coupling reagents work by activating the carboxylic acid group of 4-chlorobenzoic acid, making it more susceptible to nucleophilic attack by the amino group of L-glutamic acid. These reactions are typically carried out in organic solvents under anhydrous conditions.

Common classes of coupling reagents that can be employed include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are workhorses in peptide synthesis. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine. To suppress potential racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Phosphonium Salts: Reagents such as BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient coupling agents that generate active esters in situ. sigmaaldrich.com

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also widely used due to their high reactivity and the formation of soluble byproducts. sigmaaldrich.combachem.com

The choice of coupling reagent and reaction conditions can be tailored to optimize the yield and purity of the final product. These methods offer a versatile toolkit for the synthesis of this compound, drawing from the well-established field of peptide chemistry. uniurb.it

Advanced Synthetic Approaches

Beyond the established routes, contemporary synthetic chemistry offers more sophisticated strategies for the preparation of this compound, focusing on aspects like stereochemical control and environmental sustainability.

Stereoselective Synthesis and Chiral Control

Maintaining the stereochemical integrity of the L-glutamic acid moiety is paramount, as the biological activity of related compounds is often stereospecific. While the starting material, L-glutamic acid, provides the initial chiral center, the reaction conditions must be carefully controlled to prevent racemization.

In peptide coupling reactions, the addition of racemization-suppressing agents like HOBt or its derivatives is a standard practice. peptide.com The choice of solvent and base can also influence the degree of epimerization. For instance, the use of weaker bases may be preferred in certain contexts. bachem.com Advanced strategies in stereoselective synthesis might involve the use of chiral catalysts or auxiliaries, although for a relatively straightforward synthesis like that of this compound, careful control of standard coupling conditions is often sufficient.

Green Chemistry Principles and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of synthesizing this compound, several green chemistry principles can be applied.

One area of focus is the replacement of hazardous reagents and solvents. For instance, traditional methods for preparing acyl chlorides often use reagents like thionyl chloride, which generates sulfur dioxide as a byproduct. google.com Greener alternatives, such as using oxalyl chloride in a mixed solvent system of tetrahydrofuran (B95107) and DMF, have been explored. google.com Another approach involves the use of triazine-based condensation agents, which can be more atom-economical. units.it

Furthermore, the development of catalytic processes is a cornerstone of green chemistry. A patent describes a method for preparing a related compound, N-(4-aminobenzoyl)-L-glutamic acid, using a catalytic amount of DMF as an initiator for the acylation step and a catalytic reduction in the final step. google.com While not directly for the title compound, these principles are transferable. The use of catalytic peptide thioacid formation and oxidative peptide bond formation represents an emerging, atom-efficient strategy for peptide synthesis that minimizes waste. nih.gov

The ideal sustainable synthesis would involve the use of renewable starting materials, non-toxic solvents (preferably water), catalytic reagents, and processes that minimize energy consumption and waste generation.

Chemical Derivatization Strategies of this compound

This compound possesses several reactive functional groups that can be targeted for chemical modification: the two carboxylic acid groups and the aromatic ring. Derivatization of this compound can be useful for creating analogues for structure-activity relationship studies or for preparing analytical standards.

The carboxylic acid groups can be readily converted into esters or amides. For example, reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding mono- or di-esters. Similarly, the carboxylic acids can be activated and reacted with amines to form amides, extending the peptide-like structure.

The chloro-substituted benzene (B151609) ring offers possibilities for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by additional electron-withdrawing groups. A more common transformation is the modification of the 4-chloro-benzoyl moiety itself. For example, in the synthesis of related compounds, the nitro group of a precursor is reduced to an amine, which can then be further functionalized. patsnap.comgoogle.com This highlights that the core N-benzoyl-L-glutamic acid scaffold can be accessed with various substituents on the benzoyl ring.

Derivatization can also be employed for analytical purposes. For instance, the carboxylic acid or amine functionalities can be reacted with a derivatizing agent like benzoyl chloride to improve their chromatographic properties or detection by mass spectrometry. nih.gov

Modifications at the Glutamic Acid Carboxyl Moieties (e.g., esterification, amidation)

The presence of two carboxylic acid groups in the glutamic acid residue of this compound offers opportunities for various chemical transformations, most notably esterification and amidation. These modifications can significantly alter the physicochemical properties of the parent molecule, such as solubility, and can serve as handles for further conjugation.

Esterification:

The selective esterification of either the α- or γ-carboxylic acid group, or the diesterification of both, can be achieved by employing standard esterification protocols. The choice of reaction conditions and protecting group strategies dictates the outcome of the esterification process. For instance, the synthesis of monoesters of glutamic acid can be accomplished by reacting glutamic acid with a lower aliphatic alcohol in the presence of a substantially anhydrous mineral acid, such as sulfuric acid or hydrogen chloride. nih.gov The reaction time is typically kept between 2 to 6 hours, and the product can be precipitated by the addition of an organic alkaline substance like diethylamine. nih.gov A similar approach can be extrapolated for the esterification of this compound.

| Esterification Method | Reagents | Product | Yield | Reference |

| General monoesterification | Lower aliphatic alcohol, anhydrous mineral acid, organic alkaline substance | Gamma-lower alkyl ester of glutamic acid | - | nih.gov |

| Specific monoesterification | Ethanol, pyridine | Gamma-ethyl glutamate | 33.6% | nih.gov |

| Specific monoesterification | Benzyl (B1604629) alcohol, mineral acid | Gamma-benzyl glutamate | 86% | nih.gov |

| Diesterification | Methanol (B129727), thionyl chloride | L-glutamic acid dimethyl ester | >85% | google.com |

Amidation:

Amidation of the carboxylic acid groups of this compound introduces an amide bond, which can be a key structural feature in biologically active molecules. The synthesis of amides from carboxylic acids typically involves the activation of the carboxyl group followed by reaction with an amine. A study on the amidation of 5-(4-chlorobenzoyl)aminoorotic acid, a structurally related compound, highlights a synthetic route for preparing various N-substituted carboxamide derivatives. nih.gov While not directly involving this compound, the principles of amide bond formation are transferable.

The synthesis of N-(4-aminobenzoyl)-L-glutamic acid, an analog of the target compound, involves a condensation reaction between a p-nitrobenzoyl chloride and sodium glutamate. google.com The reaction is carried out in an aqueous medium at a controlled pH, typically between 8 and 9, and at a low temperature (0-5 °C). google.com The pH is maintained by the continuous addition of a sodium hydroxide solution. google.com This method results in high yields of the N-acylated glutamic acid derivative. google.com

Structural Variations of the 4-Chlorobenzoyl Moiety and their Synthetic Implications

Varying the substituents on the benzoyl ring of this compound can have a profound impact on the molecule's electronic and steric properties. The synthetic strategies to achieve these variations typically involve starting with a substituted benzoic acid, converting it to an activated form (e.g., an acid chloride), and then coupling it with L-glutamic acid.

A common synthetic route to produce analogs of this compound involves the use of a substituted nitrobenzoic acid as the starting material. For example, the preparation of N-(4-aminobenzoyl)-L-glutamic acid starts with p-nitrobenzoic acid. google.comgoogle.com The p-nitrobenzoic acid is first converted to p-nitrobenzoyl chloride using an acylating chlorination agent such as BTC/C2H4Cl1 or oxalyl chloride in the presence of a catalyst like DMF. google.comgoogle.com This activated intermediate is then reacted with sodium glutamate in a condensation reaction to form N-(4-nitrobenzoyl)-L-glutamic acid. google.comgoogle.com The final step is the reduction of the nitro group to an amino group, which can be achieved using various reducing agents like Pd/C with ammonium (B1175870) formate (B1220265) or hydrazine (B178648) hydrate (B1144303) with ferric chloride hexahydrate. google.comgoogle.comchemicalbook.com

| Starting Material | Key Reagents | Intermediate | Final Product | Reference |

| p-Nitrobenzoic acid | BTC/C2H4Cl1, DMF, Sodium glutamate, Pd/C, HCO2NH4 | N-(4-nitrobenzoyl)-L-glutamic acid | N-(4-aminobenzoyl)-L-glutamic acid | google.com |

| p-Nitrobenzoic acid | Oxalyl chloride, THF, DMF, Sodium glutamate, Hydrazine hydrate, FeCl3·6H2O | N-(4-nitrobenzoyl)-L-glutamic acid | N-(4-aminobenzoyl)-L-glutamic acid | google.com |

These synthetic routes demonstrate that by starting with different substituted nitrobenzoic acids, a library of N-aroyl-L-glutamic acid derivatives with diverse functionalities on the aromatic ring can be generated.

Formation of Oligomeric and Polymeric Conjugates

The bifunctional nature of this compound, possessing both a reactive N-terminus and C-terminal carboxylic acid groups, makes it an ideal monomer for the synthesis of oligomers and polymers.

Oligomerization:

The synthesis of oligomers of glutamic acid has been explored, providing a blueprint for the oligomerization of this compound. The synthesis of N-(4-aminobenzoyl)-γ-oligo(L-glutamic acid)s containing two to six glutamic acid residues has been successfully achieved in solution. researchgate.netcolab.wsepa.gov This synthesis utilizes Nα-Boc (tert-butoxycarbonyl) and α-Bzl (benzyl ester) protecting groups and employs isobutyl-chlorocarbonate for activation. researchgate.netcolab.ws A key step in this process is the coupling of γ-oligo(α-benzyl L-glutamate) benzyl esters with N-(4-benzyloxycarbonylaminobenzoyl)-L-glutamic acid α-benzyl ester. researchgate.netcolab.ws The final oligomers are obtained after catalytic hydrogenolysis to remove the protecting groups. researchgate.netcolab.ws

Another approach for oligomerization is the solid-phase synthesis method, which is a modification of the Merrifield system. researchgate.net This method involves attaching t-butyloxycarbonyl-L-glutamic acid α-benzyl ester to a chloromethylated resin through its unprotected γ-carboxyl group. researchgate.net The poly-γ-glutamyl chain is then built by cycles of deprotection of the amine group and coupling with additional protected glutamic acid molecules. researchgate.net While L-gamma-carboxyglutamic acid does not oligomerize efficiently on its own, the process is catalyzed by divalent ions like Mg2+ and in the presence of hydroxylapatite. nih.gov

Polymerization:

Poly(L-glutamic acid) (PGA) and its derivatives are important biodegradable polymers with applications in drug delivery. nih.govnih.gov The synthesis of high-molecular-weight poly(L-glutamic acid)-based brush polymers has been reported. rsc.org This method combines ring-opening metathesis polymerization (ROMP) of norbornene-based monomers with the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (NCA). rsc.org The resulting γ-benzyl protected poly(L-glutamic acid) brush polymers can be deprotected to yield the final PGA-based brush polymers. rsc.org

The ROP of NCAs of α-amino acids is a reliable method for synthesizing polypeptides with controlled molecular weight and low polydispersity. mdpi.com This approach can be used to create block copolymers, such as poly(L-glutamic acid)-b-poly(L-phenylalanine), which can self-assemble into nanoparticles. mdpi.com These polymeric structures can encapsulate therapeutic agents, highlighting the potential of polymeric conjugates of this compound in various biomedical applications. nih.govnih.govdntb.gov.ua

Spectroscopic and Structural Characterization of N 4 Chlorobenzoyl L Glutamic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for the structural determination of N-(4-Chlorobenzoyl)-L-glutamic acid. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete chemical structure.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons in the glutamic acid moiety and the 4-chlorobenzoyl group. The glutamic acid portion of the molecule presents a complex pattern of signals due to the chiral center at the alpha-carbon (α-C). The α-proton, being adjacent to the chiral center and the amide nitrogen, is expected to appear as a multiplet. The protons of the two methylene (B1212753) groups (β and γ) in the glutamic acid chain will also exhibit complex splitting patterns, appearing as multiplets. researchgate.net

The aromatic protons of the 4-chlorobenzoyl group are anticipated to produce a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region of the spectrum. This pattern arises from the symmetrical substitution on the benzene (B151609) ring. Furthermore, the amide proton (N-H) is expected to be observed as a doublet due to coupling with the α-proton. The precise chemical shifts of these protons are influenced by the solvent used and the concentration of the sample.

Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (ortho to C=O) | ~7.8 | Doublet |

| Aromatic (ortho to Cl) | ~7.5 | Doublet |

| Amide (N-H) | Variable | Doublet |

| α-CH | ~4.5 | Multiplet |

| γ-CH₂ | ~2.5 | Multiplet |

| β-CH₂ | ~2.2 | Multiplet |

| Carboxylic Acid (2x) | Variable (Broad) | Singlet |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum provides further confirmation of the structure of this compound by detailing the carbon framework. The spectrum is expected to show distinct signals for each carbon atom in the molecule. The carbonyl carbons of the two carboxylic acid groups and the amide group will resonate at the downfield end of the spectrum, typically in the range of 165-180 ppm. unite.edu.mkhmdb.ca

The carbon atoms of the 4-chlorobenzoyl group will also produce characteristic signals. The carbon attached to the chlorine atom will be shielded, while the carbonyl carbon will be deshielded. The remaining aromatic carbons will appear in the typical aromatic region of the spectrum. The aliphatic carbons of the glutamic acid moiety, including the α-carbon and the two methylene carbons, will be observed at the upfield end of the spectrum. unite.edu.mkhmdb.ca

Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| Amide C=O | ~168 |

| Carboxylic Acid C=O (α) | ~175 |

| Carboxylic Acid C=O (γ) | ~178 |

| Aromatic C-Cl | ~138 |

| Aromatic C-H (ortho to C=O) | ~129 |

| Aromatic C-H (ortho to Cl) | ~130 |

| Aromatic C (ipso) | ~133 |

| α-C | ~53 |

| β-C | ~28 |

| γ-C | ~31 |

Two-Dimensional (2D) NMR Techniques for Complete Structural Elucidation

To achieve a complete and unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR techniques are indispensable. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would provide comprehensive structural information.

A COSY spectrum would reveal the proton-proton coupling networks within the glutamic acid backbone, allowing for the definitive assignment of the α, β, and γ protons. An HSQC experiment would correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D spectra. Finally, an HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity between the 4-chlorobenzoyl group and the glutamic acid moiety via the amide bond.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in this compound and their molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to its various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching vibrations of the carboxylic acid groups, which are typically involved in hydrogen bonding. The N-H stretching vibration of the amide group is expected to appear around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibrations will give rise to strong absorption bands. The carboxylic acid carbonyls are expected to absorb around 1700-1730 cm⁻¹, while the amide carbonyl (Amide I band) will likely appear at a lower wavenumber, around 1640-1660 cm⁻¹. The amide N-H bending vibration (Amide II band) is anticipated to be in the region of 1530-1550 cm⁻¹. The C-Cl stretching vibration from the chlorobenzoyl group is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. spectrabase.com

Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H Stretch (Amide) | ~3300 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1700-1730 | Strong |

| C=O Stretch (Amide I) | 1640-1660 | Strong |

| N-H Bend (Amide II) | 1530-1550 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-Cl Stretch | 600-800 | Medium |

Raman Spectroscopy and Vibrational Mode Assignments

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show strong signals for the aromatic C=C stretching vibrations of the chlorobenzoyl ring, typically in the 1580-1610 cm⁻¹ region. The symmetric stretching of the carboxylate groups, if the compound exists in a zwitterionic or partially deprotonated form, would also be Raman active. researchgate.net

The C-Cl stretching vibration will also be observable in the Raman spectrum. The various C-H stretching and bending modes, as well as the skeletal vibrations of the entire molecule, will contribute to a complex but informative Raman spectrum. A detailed analysis, often aided by computational methods like Density Functional Theory (DFT), would be necessary for the complete assignment of all vibrational modes. researchgate.net

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

The structure of this compound contains several functional groups capable of forming hydrogen bonds: two carboxylic acid groups and a secondary amide linkage. These groups act as both hydrogen bond donors (the amide N-H and the carboxyl O-H groups) and acceptors (the carbonyl oxygens of the amide and carboxylic acids).

Intermolecular Hydrogen Bonding: In the solid state, intermolecular hydrogen bonds are the dominant forces dictating the crystal lattice structure. The carboxylic acid groups are particularly prone to forming strong hydrogen-bonded dimers with neighboring molecules. Furthermore, the amide N-H and C=O groups can participate in hydrogen bonding, creating extended chains or sheet-like structures that link multiple molecules together. These extensive networks are critical for the stability of the crystalline form.

Mass Spectrometry (MS)

Mass spectrometry is a crucial analytical technique for determining the molecular weight and structural features of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which is used to confirm its elemental composition. The molecular formula for this compound is C12H12ClNO5. simsonpharma.com HRMS analysis would verify this formula by matching the experimentally measured exact mass to the theoretically calculated mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C12H12ClNO5 |

| Calculated Exact Mass | 285.0353 |

| Measured m/z (Expected) | [M+H]⁺: 286.0427 |

This is an interactive data table. Users can sort and filter the information.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of the molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated parent molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.

The most probable fragmentation pathways for this compound would involve the cleavage of the amide bond and losses from the glutamic acid portion. Key fragmentations include the loss of water (H₂O) and the neutral loss of the 4-chlorobenzoyl group.

Table 2: Predicted MS/MS Fragmentation of this compound

| Precursor Ion (m/z) | Proposed Fragment | Fragment m/z (Predicted) | Description |

|---|---|---|---|

| 286.0427 | [C7H4ClO]⁺ | 139.00 | Formation of the 4-chlorobenzoyl cation |

| 286.0427 | [C5H8NO4]⁺ | 146.04 | L-glutamic acid fragment after amide cleavage |

| 286.0427 | [M+H - H₂O]⁺ | 268.03 | Loss of a water molecule from a carboxylic acid group |

This interactive table outlines the expected fragmentation pathways.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.

Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is primarily governed by the extensive network of intermolecular hydrogen bonds. researchgate.net As discussed previously, hydrogen bonds between the carboxylic acid and amide groups link adjacent molecules, forming a stable, three-dimensional lattice.

π-π Stacking: The aromatic rings of the 4-chlorobenzoyl groups can stack on top of each other, an interaction that adds to the cohesive energy of the crystal.

The interplay of these forces determines the specific polymorphic form of the crystal, influencing its physical properties. researchgate.net

Conformational Analysis in the Crystalline State

Within the crystal lattice, each molecule of this compound adopts a specific, low-energy conformation. X-ray analysis provides precise data on bond lengths, bond angles, and torsion angles, which define this three-dimensional shape. Key conformational features include the planarity of the amide bond and the specific rotational angles around the single bonds that connect the 4-chlorobenzoyl group to the glutamic acid backbone. This fixed conformation in the crystalline state is a result of minimizing steric hindrance while maximizing favorable intermolecular interactions, particularly hydrogen bonding. researchgate.net

In-Depth Computational Analysis of this compound Remains Elusive in Public Research Domain

A thorough investigation into the computational chemistry of this compound, a compound identified chemically as (S)-2-(4-chlorobenzamido)pentanedioic acid with CAS Number 57444-70-9, reveals a significant gap in publicly accessible research. bldpharm.comsimsonpharma.comchemicalbook.com Despite its notation as an impurity of the widely used drug Methotrexate (B535133), detailed computational studies as specified in the requested analysis are not available in published literature. chemicalbook.com

Searches for dedicated studies on this specific molecule—including Density Functional Theory (DFT) calculations for geometry optimization, vibrational frequency prediction, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, Electrostatic Potential Surface (MEP) mapping, and Molecular Dynamics (MD) simulations—did not yield any relevant scientific papers.

Therefore, the generation of a detailed article adhering to the requested scientific outline is not possible. Such an article would require specific data points, such as optimized bond lengths and angles, calculated vibrational frequencies for comparison with experimental data, HOMO-LUMO energy values, charge delocalization data from NBO analysis, and electrostatic potential maps. This information is foundational for each subsection of the proposed article and must be derived from actual computational research.

While general principles and methodologies of computational chemistry techniques like DFT, FMO, and NBO are well-documented, applying them to a specific compound like this compound requires a dedicated study. simsonpharma.com Without access to such a study, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy.

Consequently, the specific data required to populate the sections on optimized molecular geometry, vibrational frequencies, FMO analysis, NBO analysis, MEP mapping, and molecular dynamics simulations for this compound is not available in the public domain.

Computational Chemistry Studies of N 4 Chlorobenzoyl L Glutamic Acid

Molecular Dynamics (MD) Simulations

Conformational Space Exploration and Dynamic Behavior

The three-dimensional structure and flexibility of N-(4-Chlorobenzoyl)-L-glutamic acid are crucial determinants of its chemical and biological properties. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful tool to explore the conformational space and dynamic behavior of this molecule. While specific MD studies on this compound are not extensively documented in publicly available literature, insights can be drawn from studies of structurally related compounds, such as 4-chlorobenzoyl-CoA.

Solvent Effects and Solvation Properties

The behavior of this compound in a biological environment is intrinsically linked to its interactions with the surrounding solvent, typically water. Computational studies on solvent effects can predict how the solvent influences the molecule's conformation, stability, and reactivity. These studies often employ continuum solvent models or explicit solvent simulations to understand solvation properties.

The presence of polar functional groups, such as the carboxylic acid moieties and the amide group, alongside the relatively nonpolar chlorobenzoyl group, suggests that this compound will exhibit complex solvation behavior. In aqueous solution, water molecules are expected to form hydrogen bonds with the carboxyl and amide groups, stabilizing the solute. Computational models can quantify this stabilization by calculating the solvation free energy. Furthermore, the solvent can influence the conformational equilibrium by stabilizing certain conformers over others. For instance, more extended conformations that allow for greater interaction with water molecules might be favored in a polar solvent. The study of solvent effects is crucial for accurately predicting the molecule's behavior in biological systems and for understanding its solubility and transport properties. nih.govrsc.org

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a molecule and elucidating its binding mechanism at an atomic level.

Prediction of Binding Modes with Theoretical Biological Targets

Given its structural similarity to N-acyl-L-glutamate derivatives, this compound could theoretically interact with a range of biological targets. Molecular docking studies on analogous compounds have provided insights into potential targets and binding modes. For instance, derivatives of the structurally similar N-(4-aminobenzoyl)-l-glutamic acid have been investigated as inhibitors of Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (Pf-DHFR-TS), a key enzyme in folate metabolism and a target for antimalarial drugs. nih.govmalariaworld.org

Docking simulations of this compound into the active sites of enzymes such as glutamate (B1630785) carboxypeptidase II or other glutamate-binding proteins could reveal plausible binding orientations. mdpi.com These simulations would predict how the molecule fits within the binding pocket and identify key interactions, such as hydrogen bonds between the glutamic acid portion and receptor residues, and hydrophobic interactions involving the chlorobenzoyl group. The predicted binding mode is a critical first step in understanding the molecule's potential biological activity.

Estimation of Binding Affinities and Interactions

Beyond predicting the binding pose, computational methods can also estimate the binding affinity between a ligand and its target protein. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are often used to calculate the free energy of binding from a set of docked conformations.

For this compound, the binding affinity to a theoretical target would be influenced by a combination of forces. The glutamic acid moiety could form salt bridges and hydrogen bonds with charged and polar residues in the binding site. The 4-chlorobenzoyl group could engage in hydrophobic and van der Waals interactions with nonpolar residues. The chlorine atom, being electronegative, could also participate in halogen bonding, a specific type of non-covalent interaction. The estimation of binding affinities allows for the ranking of different potential ligands and provides a quantitative measure of their potential potency. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Cheminformatics approaches leverage computational tools to analyze large datasets of chemical information to identify patterns and make predictions.

Cheminformatics tools can be used to analyze the properties of this compound in the context of large chemical libraries. nih.gov This can help in predicting its drug-likeness based on rules such as Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. Such analyses are valuable in the early stages of drug discovery to prioritize compounds with favorable physicochemical properties.

Analytical Methodologies and Quality Control for N 4 Chlorobenzoyl L Glutamic Acid

Chromatographic Techniques for Analysis

Chromatography is a fundamental technique for the separation, identification, and quantification of N-(4-Chlorobenzoyl)-L-glutamic acid. Various methods are employed to assess its purity, isomeric composition, and concentration.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying this compound. Reversed-phase HPLC is commonly utilized, where the compound is separated on a nonpolar stationary phase.

A typical method involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier, such as methanol (B129727) or acetonitrile (B52724). google.commdpi.com For instance, a method developed for the closely related compound N-p-aminobenzoyl-L-glutamic acid uses a phosphate (B84403) buffer (pH 3.4-4.4) and methanol mixture, which helps to suppress the ionization of the carboxylic acid groups and ensure good peak shape and retention. google.com Detection is typically performed using an ultraviolet (UV) detector, as the 4-chlorobenzoyl group acts as a strong chromophore. google.com A detection wavelength between 200-310 nm is common, with 254 nm being a frequently selected value for optimal sensitivity. google.com The purity of a sample is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | google.com |

| Mobile Phase | H₃PO₄-KH₂PO₄ Buffer / Methanol (e.g., 80:20 v/v) | google.com |

| Flow Rate | 0.2-0.5 mL/min | google.com |

| Detector | Ultraviolet (UV) | google.com |

| Detection Wavelength | 254 nm | google.com |

Gas Chromatography (GC) for Volatile Derivatives

Due to its polar nature and low volatility, this compound cannot be directly analyzed by Gas Chromatography (GC). sigmaaldrich.com The presence of carboxylic acid and amide functional groups requires a derivatization step to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com

Common derivatization strategies for amino acids include:

Silylation: This process replaces active hydrogens on the carboxyl and amide groups with nonpolar silyl (B83357) groups. Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used to form tert-butyl dimethylsilyl (TBDMS) derivatives, which are notably stable and less sensitive to moisture compared to other silyl derivatives. sigmaaldrich.com

Alkylation: Reagents such as alkyl chloroformates (e.g., methyl chloroformate) react with the amino and carboxylic acid groups to form stable, volatile derivatives suitable for GC-MS analysis. springernature.com

Once derivatized, the compound can be separated on a capillary GC column and detected with high sensitivity and selectivity using a mass spectrometer (MS). sigmaaldrich.comspringernature.com

Chiral Chromatography for Enantiomeric Purity and Isomer Separation

Assessing the enantiomeric purity of this compound is critical, as its biological activity is specific to the L-enantiomer. Chiral chromatography is the definitive method for separating the L-enantiomer from its mirror image, the D-enantiomer. sigmaaldrich.com This separation is achieved using a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer. sigmaaldrich.com

For N-blocked amino acids like this compound, several types of CSPs are effective:

Macrocyclic Glycopeptide CSPs: Phases like CHIROBIOTIC T and CHIROBIOTIC R have shown excellent selectivity for N-blocked amino acids. sigmaaldrich.com The CHIROBIOTIC R phase, in particular, is noted for its ability to resolve racemates with acidic chiral centers. sigmaaldrich.com

Cyclodextrin-based CSPs: Derivatized cyclodextrin (B1172386) columns, such as those under the CYCLOBOND brand, are also widely used for isomer separations in HPLC. sigmaaldrich.com

The choice of mobile phase, which can be normal-phase, reversed-phase, or polar ionic mode, is crucial for optimizing the separation. sigmaaldrich.com The goal is to achieve baseline resolution (Rs ≥ 1.5) between the peaks of the L- and D-enantiomers, allowing for accurate quantification of enantiomeric excess. nih.gov

Spectrophotometric Quantification Methods

Spectrophotometry offers a simpler, though often less specific, alternative to chromatography for quantification. The presence of the 4-chlorobenzoyl aromatic ring in the molecule results in significant ultraviolet (UV) absorbance. google.com

Quantification can be performed by preparing a standard solution of known concentration, measuring its absorbance at the wavelength of maximum absorbance (λmax), and using a calibration curve to determine the concentration of unknown samples. Based on HPLC-UV detection parameters for related compounds, a suitable wavelength for analysis is around 254 nm. google.com While direct UV spectrophotometry is rapid, it is susceptible to interference from any impurities that also absorb UV light at the measurement wavelength. For more specific quantification of the L-glutamic acid portion, enzymatic assays can be employed where L-glutamic acid is a substrate for a specific enzyme, and the resulting product is measured spectrophotometrically. megazyme.com

Application as an Analytical Reference Standard

This compound serves a crucial role as an analytical reference standard, particularly in the pharmaceutical industry. cleanchemlab.comsynzeal.com It is supplied with comprehensive characterization data and is used for analytical method development, method validation, and routine quality control (QC) applications. cleanchemlab.comsynzeal.com

Impurity Profiling and Quantification in Related Pharmaceutical Processes (e.g., Methotrexate (B535133) production)

The primary application of this compound as a reference standard is in the production of Methotrexate. cleanchemlab.comsynzeal.com It is recognized as a process-related impurity in the synthesis of Methotrexate and is designated as "Methotrexate EP Impurity G" by the European Pharmacopoeia. cleanchemlab.comsimsonpharma.com

During the manufacturing of Methotrexate, impurities can arise from starting materials, intermediates, or side reactions. Regulatory authorities require that these impurities be identified and quantified to ensure the safety and efficacy of the final drug product. By using a certified reference standard of this compound, pharmaceutical manufacturers can:

Identify the impurity peak correctly in the HPLC chromatogram of a Methotrexate batch.

Quantify the exact amount of this impurity present.

Validate their analytical methods to prove they are capable of reliably detecting and quantifying this impurity at specified levels.

This process ensures that each batch of Methotrexate meets the stringent purity requirements set by pharmacopoeias before it is released to the market. cleanchemlab.comsynzeal.com

Method Development and Validation in Active Pharmaceutical Ingredient (API) Analysis

The development and validation of analytical methods for this compound, particularly when it serves as an Active Pharmaceutical Ingredient (API) or a critical intermediate, are guided by international regulatory standards. These methods are designed to be specific, accurate, precise, and robust to ensure the consistent quality of the API.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of this compound. europa.eunih.gov Method development often involves the selection of an appropriate stationary phase, such as a C18 column, and a mobile phase that provides optimal separation of the main compound from any potential impurities. A common mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol, run in either isocratic or gradient mode. Detection is typically carried out using a UV detector at a wavelength where the compound exhibits maximum absorbance.

Method validation for an HPLC assay of this compound would encompass the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following interactive table summarizes typical validation parameters for an HPLC method for this compound:

| Validation Parameter | Typical Acceptance Criteria |

| Specificity | The peak for this compound is well-resolved from other peaks. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (Relative Standard Deviation, RSD) | Repeatability (Intra-assay): ≤ 2.0% Intermediate Precision (Inter-assay): ≤ 3.0% |

| LOD | Signal-to-Noise Ratio ≥ 3:1 |

| LOQ | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | No significant impact on analytical results from minor changes in pH, mobile phase composition, or column temperature. |

Other analytical techniques that can be employed for the characterization and control of this compound include:

Mass Spectrometry (MS): Used for structural confirmation and identification of impurities by providing molecular weight and fragmentation data. nih.govchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule.

Titrimetry: A classic analytical method that can be used for the assay of the acidic functional groups in the molecule.

Biochemical and Mechanistic Investigations of N 4 Chlorobenzoyl L Glutamic Acid

Enzymatic Interactions and Biotransformations

The study of N-(4-Chlorobenzoyl)-L-glutamic acid's interactions with enzymes and its subsequent biotransformation is crucial for understanding its biological activity and potential metabolic fate. Research in this area has primarily focused on enzymes capable of acting on the chlorobenzoyl moiety, given the prevalence of chlorinated organic compounds in the environment.

Mechanistic Enzymology of Related Chlorobenzoyl-Acting Dehalogenases

The enzymatic dehalogenation of chlorinated aromatic compounds is a key process in the bioremediation of environmental pollutants. ebi.ac.uk 4-Chlorobenzoyl-CoA dehalogenase, found in bacteria, serves as a prime example of an enzyme that catalyzes the hydrolysis of a chlorobenzoyl derivative to its corresponding hydroxybenzoyl-CoA. ebi.ac.uk This reaction is a critical step in a three-enzyme pathway that allows bacteria to utilize chlorinated organic compounds as a carbon source. ebi.ac.uk

The catalytic mechanism of 4-chlorobenzoyl-CoA dehalogenase involves a nucleophilic attack by an aspartate residue (Asp145) on the carbon atom of the benzoyl ring that is bonded to the chlorine atom. ebi.ac.uk This initial attack is facilitated by a histidine residue (His90) acting as a general base. ebi.ac.uk The reaction proceeds through the formation of a Meisenheimer intermediate, an arylated enzyme species. ebi.ac.uk The subsequent collapse of this intermediate leads to the elimination of the chloride ion. ebi.ac.uk The enzyme is then regenerated through the attack of a water molecule, which is also activated by the His90 residue, on the acyl carbon. ebi.ac.uk The tetrahedral intermediate formed during this hydrolytic step is stabilized by an "oxyanion hole" created by the backbone amides of two other amino acid residues, phenylalanine 64 and glycine (B1666218) 114. ebi.ac.uk

These mechanistic details of chlorobenzoyl-acting dehalogenases provide a framework for understanding how this compound might be biotransformed. It is plausible that similar enzymatic systems could dehalogenate this compound, initiating its breakdown.

Interactive Data Table: Turnover Rates of 4-Chlorobenzoyl-CoA Dehalogenase with Different Halogenated Substrates

| Substrate | Turnover Rate (kcat) | Significance | Reference |

| 4-Bromobenzoyl-CoA | 1.4 s⁻¹ | Demonstrates efficient dehalogenation of the bromo-analog. | nih.gov |

| 4-Iodobenzoyl-CoA | 1.1 s⁻¹ | Shows a comparable dehalogenation rate to the bromo-analog. | nih.gov |

| 4-Fluorobenzoyl-CoA | 8 x 10⁻⁶ s⁻¹ | Indicates that the strong carbon-fluorine bond is very difficult to break enzymatically. | nih.gov |

Reaction Kinetics and Ligand Exchange Studies with Metal Complexes

The glutamic acid moiety of this compound provides potential sites for coordination with metal ions. The study of the reaction kinetics and ligand exchange mechanisms of such metal complexes is essential for understanding their stability and reactivity in biological systems.

Associative Mechanisms in Substitution Reactions

While specific studies on the metal complexes of this compound are not available in the provided search results, general principles of ligand substitution reactions in metal complexes of amino acids like glutamic acid can be applied. The formation and stability of metal complexes with L-glutamic acid have been investigated through potentiometric pH titration. scirp.org These studies reveal that the stability of the formed complexes is significantly influenced by the affinity of the metal ions for the amine group of the amino acid. scirp.org

In the context of ligand substitution reactions, an associative mechanism involves the formation of an intermediate with an increased coordination number. The incoming ligand first binds to the metal center, forming a transient intermediate, before the leaving group departs. This mechanism is often favored for square planar and some octahedral complexes. The rate of an associative substitution reaction is typically dependent on the nature of the incoming ligand.

Influence of pH and Temperature on Reaction Rates

The rates of chemical reactions, including ligand exchange in metal complexes, are significantly influenced by environmental factors such as pH and temperature. researchgate.netnih.gov

Influence of Temperature: Temperature generally has a direct relationship with reaction rates, as described by the Arrhenius equation. An increase in temperature typically leads to an increase in the rate constant of a reaction. nih.gov Studies on the effect of temperature on enzyme kinetics have shown that there is an optimal temperature at which the enzyme exhibits maximum activity, beyond which the enzyme starts to denature and the reaction rate decreases. frontiersin.org Similarly, the rates of ligand exchange reactions in metal complexes are expected to increase with temperature. The activation energy of degradation for thiamine (B1217682) was found to be higher in pH 3 solutions (21–27 kcal/mol) compared to pH 6 solutions (18–21 kcal/mol), indicating a greater temperature dependence and different degradation pathways at different pH values. nih.gov

Interactive Data Table: General Effects of pH and Temperature on Reaction Rates

| Factor | General Effect on Reaction Rate | Underlying Principle |

| Increasing Temperature | Generally increases | Provides more kinetic energy to reacting molecules, increasing collision frequency and energy. |

| Decreasing Temperature | Generally decreases | Reduces the kinetic energy of reacting molecules. |

| pH | Varies depending on the reaction | Affects the protonation state of reactants and catalysts, which can alter their reactivity and the reaction mechanism. |

Biochemical Pathways and Potential Metabolic Fates (Hypothetical in vitro studies)

Based on the chemical structure of this compound and knowledge of related metabolic pathways, several hypothetical metabolic fates can be proposed for in vitro investigation.

A primary metabolic transformation would likely involve the hydrolysis of the amide bond linking the 4-chlorobenzoyl group to the L-glutamic acid moiety. This would yield two separate molecules: 4-chlorobenzoic acid and L-glutamic acid. This hydrolysis could be catalyzed by various amidases or proteases.

The resulting L-glutamic acid is a common amino acid and would readily enter central metabolic pathways. It can be converted to α-ketoglutarate via transamination or oxidative deamination, and subsequently enter the citric acid cycle for energy production or be used as a precursor for the synthesis of other amino acids and nitrogenous compounds.

The fate of the 4-chlorobenzoic acid moiety would depend on the specific enzymatic capabilities of the in vitro system. In organisms possessing the necessary enzymes, such as certain bacteria, 4-chlorobenzoic acid can be further metabolized. A key initial step would be its conversion to 4-chlorobenzoyl-CoA , which can then be dehalogenated by 4-chlorobenzoyl-CoA dehalogenase to form 4-hydroxybenzoyl-CoA. nih.govebi.ac.uk This dehalogenation step is crucial for detoxifying the chlorinated aromatic ring. Following dehalogenation, the aromatic ring can be further degraded through various ring-cleavage pathways.

Another potential metabolic transformation is the hydroxylation of the aromatic ring prior to or after dehalogenation. Cytochrome P450 monooxygenases could potentially catalyze the introduction of a hydroxyl group onto the benzene (B151609) ring, which could facilitate subsequent cleavage of the ring.

It is also conceivable that the entire this compound molecule could undergo conjugation reactions . For instance, the carboxyl groups of the glutamic acid moiety could be conjugated with other molecules, such as glucuronic acid or sulfate, to increase water solubility and facilitate excretion in an in vivo context.

Finally, the glutamic acid portion could be a target for enzymes involved in folate metabolism. The structurally related compound, N-(4-aminobenzoyl)-L-glutamic acid, is a known metabolite of tetrahydrofolate. caymanchem.com It is possible that this compound could interact with or inhibit enzymes in this pathway.

Biological Activity and Structure Activity Relationships of N 4 Chlorobenzoyl L Glutamic Acid in Vitro Studies

In Vitro Antimicrobial Activity Screening

No specific studies reporting the in vitro antimicrobial activity of N-(4-Chlorobenzoyl)-L-glutamic acid were identified. Therefore, no data is available for its evaluation against bacterial or fungal strains, nor for the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Evaluation Against Bacterial Strains (e.g., Gram-positive, Gram-negative)

There are no available research findings on the screening of this compound for antibacterial activity against Gram-positive or Gram-negative bacteria.

Assessment Against Fungal Species

Information regarding the in vitro antifungal activity of this compound against any fungal species is not present in the reviewed scientific literature.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

As no antimicrobial screening data is available, the MIC and MBC values for this compound have not been determined or reported.

In Vitro Enzyme Inhibition Assays

No dedicated in vitro studies on the inhibitory effects of this compound on cyclooxygenase (COX) enzymes or cholinesterases have been found in the public domain.

Investigation of Cyclooxygenase (COX) Enzyme Inhibition

There is no available data from in vitro assays to suggest that this compound has been investigated as an inhibitor of COX-1 or COX-2 enzymes. The cyclooxygenase enzymes are the primary targets for nonsteroidal anti-inflammatory drugs (NSAIDs).

Screening for Other Relevant Enzymatic Targets (e.g., Cholinesterases if applicable to related derivatives)

No information is available regarding the screening of this compound for inhibitory activity against cholinesterases or other related enzymatic targets.

In Vitro Cytotoxicity Assessments on Cell Lines (General)

While specific in vitro cytotoxicity data for this compound is not extensively available in publicly accessible literature, the cytotoxic potential of its constituent moieties and related compounds has been investigated. The biological activity of such compounds is often evaluated against various cancer cell lines to determine their potential as anti-neoplastic agents.

Studies on derivatives containing the 4-chlorobenzoyl group have demonstrated significant cytotoxic effects. For instance, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a compound with a 4-chlorobenzoyl group, exhibited high cytotoxicity against a panel of cancer cell lines, with 50% growth inhibition (GI50) values in the micromolar range. mdpi.comnih.gov This suggests that the presence of the 4-chlorobenzoyl moiety can contribute to the antiproliferative activity of a molecule.

Furthermore, the L-glutamic acid portion of the molecule is also of interest in cancer research. Cancer cells often exhibit an altered metabolism, with a high demand for certain amino acids, including glutamine and glutamate (B1630785). nih.gov This metabolic dependency, sometimes referred to as "glutamine addiction," makes enzymes and transporters involved in glutamine/glutamate pathways attractive targets for cancer therapy. nih.gov Therefore, molecules that mimic or interfere with glutamic acid metabolism can potentially exhibit selective cytotoxicity towards cancer cells. For example, L-glutamic acid-γ-monohydroxamate, a glutamine analogue, has demonstrated complete cytotoxicity against L1210 leukemia cells in culture. nih.govnih.gov

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship (SAR) of this compound can be dissected by considering the contributions of its principal components: the 4-chlorobenzoyl moiety, the L-glutamic acid backbone, and the amide linkage.

Elucidating the Contribution of the 4-Chlorobenzoyl Moiety to Biological Effects

The 4-chlorobenzoyl group is a common feature in many biologically active compounds and is known to influence their pharmacological properties. The presence of a chlorine atom at the para-position of the benzoyl ring can significantly impact a molecule's lipophilicity, electronic properties, and steric interactions with biological targets.

In the context of cytotoxicity, the 4-chlorobenzoyl moiety has been associated with enhanced anti-cancer activity in various molecular scaffolds. For example, studies on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have shown that compounds bearing a 4-chlorobenzoyl group are highly cytotoxic to a range of cancer cell lines. mdpi.comnih.gov The table below summarizes the cytotoxic activity of a representative compound from this series, 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride, against several human cancer cell lines.

Table 1: In Vitro Cytotoxicity of 1-(4-chlorobenzoyl)-4-(4-chlorobenzhydryl)piperazine hydrochloride

| Cell Line | Cancer Type | GI50 (µM) |

|---|---|---|

| HUH7 | Liver | 2.8 |

| FOCUS | Liver | 3.5 |

| MAHLAVU | Liver | 4.1 |

| HEPG2 | Liver | 5.2 |

| HEP3B | Liver | 6.3 |

| MCF7 | Breast | 3.1 |

| BT20 | Breast | 4.5 |

| T47D | Breast | 5.8 |

| CAMA-1 | Breast | 6.9 |

| HCT-116 | Colon | 3.9 |

| KATO-3 | Gastric | 7.5 |

| MFE-296 | Endometrial | 8.1 |

Data adapted from Yilmaz et al., 2012. mdpi.comnih.gov

The chlorine atom's electron-withdrawing nature can alter the charge distribution of the aromatic ring, potentially enhancing interactions with specific amino acid residues in target proteins. Furthermore, the lipophilicity imparted by the chloro- and benzoyl groups can facilitate the molecule's transport across cell membranes, increasing its intracellular concentration and, consequently, its biological effect.

Significance of the L-Glutamic Acid Moiety and Stereochemical Purity

The L-glutamic acid component of this compound is not merely a passive carrier for the benzoyl group but is expected to play a crucial role in the molecule's biological activity. As a key metabolite in cellular processes, glutamic acid and its derivatives can interact with various enzymes and transport proteins. nih.gov Cancer cells, in particular, often have a high demand for glutamic acid to fuel the tricarboxylic acid (TCA) cycle and for the synthesis of other non-essential amino acids and glutathione. nih.gov

Compounds that are structurally similar to glutamic acid can act as "Trojan horses," being recognized and taken up by cancer cells through specific amino acid transporters. Once inside the cell, they can interfere with metabolic pathways that are critical for cancer cell proliferation and survival. Several synthetic amides of L-glutamic acid have demonstrated activity against various tumor models. nih.gov

The stereochemistry of the glutamic acid moiety is of paramount importance. Biological systems, including enzymes and receptors, are chiral and often exhibit a high degree of stereoselectivity. The use of the L-enantiomer of glutamic acid is significant because it is the naturally occurring form and the one that is recognized by biological systems. The corresponding D-enantiomer would likely have a different, and potentially lower, biological activity due to a lack of recognition by target proteins. Therefore, the stereochemical purity of this compound is critical for its intended biological effect.

Impact of Chemical Derivatization on Biological Activity

While specific derivatization studies on this compound are limited, the principles of medicinal chemistry allow for predictions on how modifications might impact its biological activity.

Modifications to the 4-Chlorobenzoyl Moiety:

Position of the Chloro Group: Moving the chlorine atom to the ortho- or meta-positions would likely alter the molecule's conformation and electronic properties, which could lead to a change in its binding affinity for biological targets.

Nature of the Halogen: Replacing the chlorine atom with other halogens (e.g., fluorine, bromine, iodine) would systematically alter the lipophilicity and electronic nature of the aromatic ring, potentially fine-tuning the compound's activity and pharmacokinetic properties.

Other Substituents: Introducing other functional groups on the benzoyl ring, such as methyl, methoxy, or nitro groups, could further modulate the molecule's steric and electronic profile, leading to enhanced or diminished activity.

Modifications to the L-Glutamic Acid Moiety:

Esterification of Carboxylic Acids: Converting one or both of the carboxylic acid groups to esters would increase the molecule's lipophilicity and could alter its mechanism of action. Ester derivatives might act as prodrugs, being hydrolyzed within the cell to release the active di-acid form.

Amidation of Carboxylic Acids: Amidation of the carboxylic acid groups would also change the molecule's properties and could lead to different biological targets.

Modification of the Amide Linkage: Altering the amide bond that connects the two moieties could affect the molecule's stability and its orientation when binding to a target.

An example of how derivatization of a related structure can impact activity is seen in the case of 4-chlorobenzoyl berbamine (B205283). This derivative of the natural product berbamine showed a significant increase in anti-tumor activity compared to the parent compound, demonstrating that the addition of the 4-chlorobenzoyl group can potentiate the cytotoxicity of a molecule. nih.gov This supports the notion that derivatization of this compound could lead to analogs with improved biological profiles.

Future Research Directions for N 4 Chlorobenzoyl L Glutamic Acid

Innovation in Synthetic Methodologies and Process Optimization

Future research in the synthesis of N-(4-Chlorobenzoyl)-L-glutamic acid and its analogs is focused on developing more efficient, environmentally friendly, and scalable methodologies. Current synthetic routes often involve multiple steps with varying yields and the use of hazardous reagents. google.comgoogle.com Innovations may include the exploration of novel coupling reagents and catalytic systems to improve reaction efficiency and reduce waste.

One area of potential improvement is the acylation step. Traditional methods often utilize reagents like thionyl chloride or oxalyl chloride, which can generate corrosive byproducts. google.comgoogle.com The development of greener acylating agents or enzyme-catalyzed reactions could offer a more sustainable alternative. For instance, the use of immobilized enzymes could allow for easier separation and reuse of the catalyst, contributing to a more economical and environmentally benign process.

Process optimization will also be a key focus. This includes the systematic study of reaction parameters such as temperature, solvent, and catalyst loading to maximize yield and purity. The implementation of flow chemistry techniques could offer advantages in terms of safety, scalability, and process control compared to traditional batch processes.

A significant challenge in the synthesis of related compounds, such as N-(4-aminobenzoyl)-L-glutamic acid, has been the reduction of a nitro group in the presence of other sensitive functional groups. google.com While methods using Pd/C catalysts with reducing agents like ammonium (B1175870) formate (B1220265) have been successful, further research into more selective and efficient reduction methods is warranted. google.comchemicalbook.com This could involve exploring different catalyst systems or alternative reducing agents that offer higher yields and purities. google.com

| Parameter | Traditional Method | Potential Innovation | Benefit |

| Acylating Agent | Thionyl chloride, Oxalyl chloride | Greener reagents, Enzymatic catalysis | Reduced hazardous waste, Increased sustainability |

| Reaction Setup | Batch processing | Flow chemistry | Improved safety, scalability, and control |

| Reduction Step | Pd/C with ammonium formate | More selective catalysts and reducing agents | Higher yields and purity |

| Purification | Column chromatography | Crystallization-induced dynamic resolution | Higher isomeric purity, Reduced solvent use |

Advanced Computational Modeling for Mechanism Prediction and Lead Optimization

Computational modeling is poised to play a pivotal role in accelerating the discovery and development of this compound derivatives. Techniques such as molecular docking and molecular dynamics simulations can provide valuable insights into the binding interactions of these compounds with their biological targets. mdpi.com This understanding is crucial for predicting the mechanism of action and for the rational design of more potent and selective analogs.

By creating a virtual library of this compound derivatives and computationally screening them against known or predicted protein targets, researchers can prioritize the synthesis of compounds with the highest likelihood of success. mdpi.com This in silico approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Furthermore, computational methods can be employed for lead optimization. Once a promising lead compound is identified, its structure can be systematically modified in silico to improve its pharmacokinetic and pharmacodynamic properties. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific structural features with biological activity, guiding the design of new analogs with enhanced potency and reduced off-target effects.

Another area of application is in the prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Early-stage prediction of these properties can help to identify and eliminate compounds with unfavorable profiles, further streamlining the drug development process.

| Computational Method | Application | Potential Outcome |

| Molecular Docking | Predicting binding modes and affinities to protein targets. | Identification of key interacting residues and rational design of more potent inhibitors. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex. | Understanding the stability of binding and the conformational changes involved. |

| QSAR | Correlating chemical structure with biological activity. | Guiding the design of new analogs with improved potency. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Early identification and elimination of compounds with poor drug-like properties. |

Discovery of Novel In Vitro Biological Activities and Molecular Targets

While the primary applications of this compound and its close analogs have been explored, there remains significant potential for the discovery of novel in vitro biological activities and molecular targets. High-throughput screening (HTS) of this compound against a diverse range of biological assays can uncover previously unknown pharmacological effects.

For instance, screening against panels of enzymes, receptors, and ion channels could reveal unexpected inhibitory or modulatory activities. Given the structural similarity of L-glutamic acid to the neurotransmitter glutamate (B1630785), exploring the effects of this compound on various glutamate receptors and transporters could be a fruitful area of investigation. beilstein-journals.org

Recent research has highlighted the importance of amino acid metabolism in various diseases, including cancer. beilstein-journals.org Investigating the impact of this compound on key enzymes involved in glutamine and glutamate metabolism, such as glutaminase and glutamine synthetase, could lead to the identification of new therapeutic targets. mdpi.comnih.gov

Furthermore, the exploration of this compound's effects on cellular signaling pathways is warranted. Techniques such as gene expression profiling and proteomics can provide a global view of the cellular response to treatment with this compound, potentially revealing novel mechanisms of action and molecular targets. The compound's impact on pathways related to cell proliferation, apoptosis, and inflammation would be of particular interest.

| Research Area | Potential Discovery |

| High-Throughput Screening | Uncovering novel inhibitory or modulatory activities against a wide range of biological targets. |

| Neuroreceptor Profiling | Identifying interactions with glutamate receptors and transporters, potentially leading to new treatments for neurological disorders. |

| Metabolic Enzyme Assays | Discovering inhibitory effects on key enzymes in cancer metabolism, such as glutaminase and glutamine synthetase. |

| Cellular Signaling Analysis | Elucidating novel mechanisms of action by examining changes in gene expression and protein levels. |

Development of Highly Sensitive and Selective Analytical Techniques

The development of advanced analytical techniques is crucial for the accurate quantification and characterization of this compound and its metabolites in various biological matrices. While existing methods like high-performance liquid chromatography (HPLC) are commonly used, there is a continuous need for more sensitive and selective assays. europa.euhelixchrom.com

The coupling of HPLC with mass spectrometry (HPLC-MS) offers superior sensitivity and specificity for the detection and quantification of low-abundance analytes. helixchrom.com Future research could focus on developing and validating robust HPLC-MS methods for the analysis of this compound in complex samples such as plasma, urine, and tissue homogenates.

Capillary electrophoresis (CE) represents another powerful separation technique that could be applied to the analysis of this compound. CE offers high separation efficiency and requires only small sample volumes, making it an attractive alternative to HPLC for certain applications.

Furthermore, the development of specific immunoassays, such as enzyme-linked immunosorbent assays (ELISA), could provide a rapid and high-throughput method for the quantification of this compound. This would be particularly useful for large-scale screening studies.